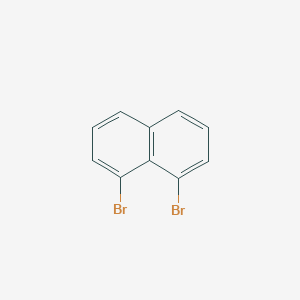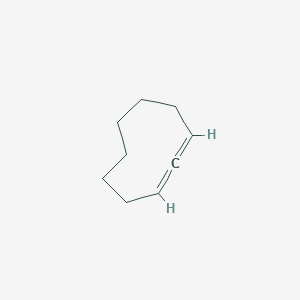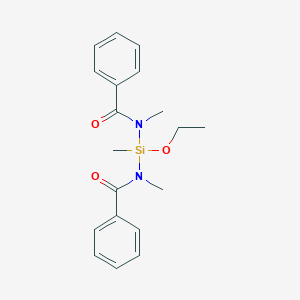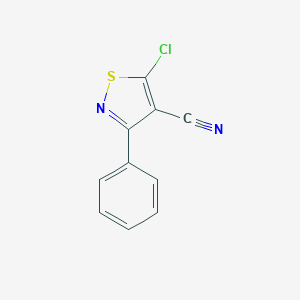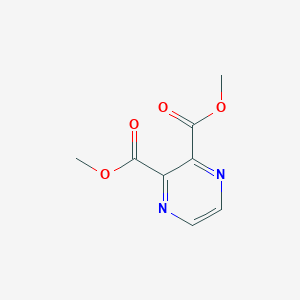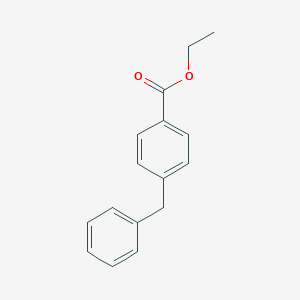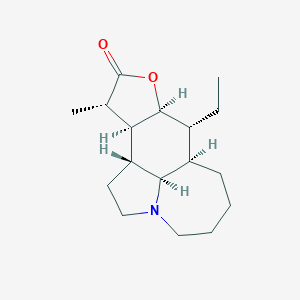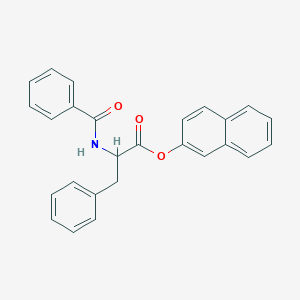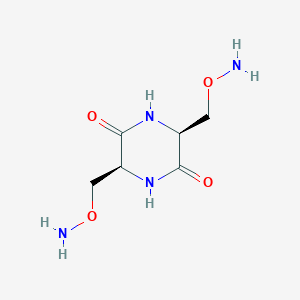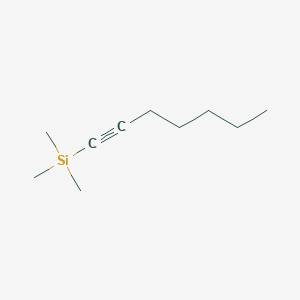
Heptan-1-inil-trimetil-silano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hept-1-ynyl-trimethyl-silane is an organosilicon compound with the molecular formula C10H20Si. It is a colorless liquid with a distinct smell and is commonly used in various fields such as medical research, environmental research, and industrial research. This compound belongs to the family of alkyl silanes and is often utilized as a reagent in organic synthesis .
Aplicaciones Científicas De Investigación
Hept-1-ynyl-trimethyl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in organic synthesis to prevent unwanted reactions involving active hydrogen atoms in carbonyl compounds.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in various biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals and drug delivery systems.
Industry: Hept-1-ynyl-trimethyl-silane is used in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Hept-1-ynyl-trimethyl-silane is typically synthesized by reacting trimethylchlorosilane with 1-heptyne in the presence of copper chloride. The reaction conditions generally involve room temperature or heating, and an inert solvent such as tetrahydrofuran or dimethylformamide is used to dissolve the reactants . This method ensures the efficient production of the compound with high purity.
Análisis De Reacciones Químicas
Hept-1-ynyl-trimethyl-silane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding silanols or siloxanes.
Reduction: It can be reduced to form silanes with different substituents.
Substitution: Hept-1-ynyl-trimethyl-silane can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Addition: It can undergo addition reactions with electrophiles, forming new carbon-carbon bonds.
Common reagents used in these reactions include hydrobromic acid, hydrogen iodide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Mecanismo De Acción
The mechanism of action of hept-1-ynyl-trimethyl-silane involves the electron-releasing strength of the carbon-silicon bond, which stabilizes a positive charge in the β position through hyperconjugation. This property allows the compound to participate in electrophilic addition reactions, where electrophiles bind to the carbon atom γ to the silyl group . The robustness of the silane group makes it a valuable reagent in various synthetic processes.
Comparación Con Compuestos Similares
Hept-1-ynyl-trimethyl-silane can be compared with other similar organosilicon compounds such as:
Ethynyldiphenylmethylsilane: This compound has a similar structure but with phenyl groups instead of heptyl groups.
Bis(phenylethynyl)dimethylsilane: Another related compound with phenylethynyl groups.
Trimethylsilylacetylene: A simpler compound with an acetylene group instead of a heptyne group.
The uniqueness of hept-1-ynyl-trimethyl-silane lies in its specific heptyne group, which provides distinct reactivity and applications compared to other organosilicon compounds.
Propiedades
IUPAC Name |
hept-1-ynyl(trimethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Si/c1-5-6-7-8-9-10-11(2,3)4/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUUFOPEEQSBDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450004 |
Source


|
| Record name | Hept-1-ynyl-trimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15719-56-9 |
Source


|
| Record name | Hept-1-ynyl-trimethyl-silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
